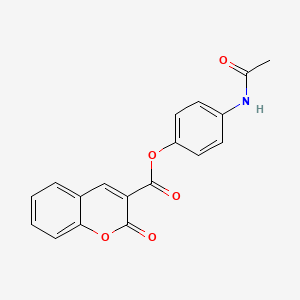

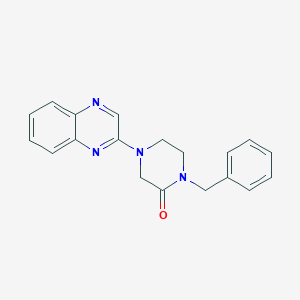

![molecular formula C10H9N3O B2570061 2-[(Pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097897-90-8](/img/structure/B2570061.png)

2-[(Pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[(Pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one” is a compound that contains a pyridine moiety . Pyridine derivatives are a common structural motif in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry .

Chemical Reactions Analysis

The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions . This challenge was coined the “2-pyridyl organometallic cross-coupling problem” .Wissenschaftliche Forschungsanwendungen

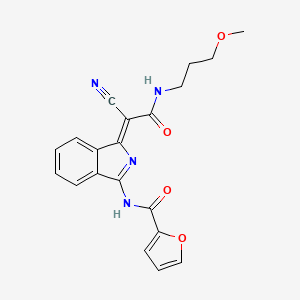

Anti-Fibrotic Activity

The study by Gu et al highlights the anti-fibrotic potential of 2-(pyridin-2-yl) pyrimidine derivatives. These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Notably, some derivatives exhibited better anti-fibrotic activities than existing drugs like Pirfenidone. For instance:

Controlled Radical Polymerization

2-(Pyridin-2-yl) pyrimidine derivatives have been explored as switchable RAFT agents for controlled radical polymerization . The neutral form is suitable for polymerizing vinyl esters and vinyl amides, while the protonated form works well with styrenes, acrylates, and methacrylates.

Divergent Functionalization of C(sp3)–H Bonds

Inspired by the gem-dimethyl moiety in cyclometalations, a bidentate 2-(pyridin-2-yl)isopropyl (PIP) amine was developed . This amine enables the functionalization of unactivated β-methylene C(sp3)–H bonds, leading to the formation of C–O, C–N, C–C, and C–F bonds using palladium catalysts.

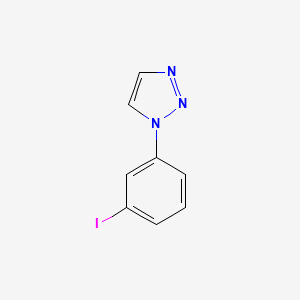

Antioxidant Activity

Subhashini et al. synthesized 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives containing a pyrimidine core . These compounds were evaluated for antioxidant activity using various assays, including hydrogen peroxide scavenging, nitric oxide scavenging, DPPH, and FRAP assays.

Drug Discovery and Medicinal Chemistry

The pyrimidine moiety remains a privileged structure in medicinal chemistry . Researchers continue to explore novel derivatives for drug discovery, aiming to harness their therapeutic potential across various disease areas.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds with a pyrimidine moiety have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) for their anti-fibrotic activities .

Mode of Action

Related compounds have been synthesized and evaluated for their biological activities .

Biochemical Pathways

Similar compounds have been found to exhibit anti-fibrotic activities .

Result of Action

Related compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Eigenschaften

IUPAC Name |

2-(pyridin-2-ylmethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-10-5-3-7-12-13(10)8-9-4-1-2-6-11-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLXYVXTNRVSHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C(=O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-8-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2569978.png)

![Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2569983.png)

![2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2569984.png)

![Tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate](/img/structure/B2569990.png)

![2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2569991.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2569994.png)

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-4-carboxamide](/img/structure/B2569996.png)

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone](/img/structure/B2569999.png)

![4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide](/img/structure/B2570000.png)